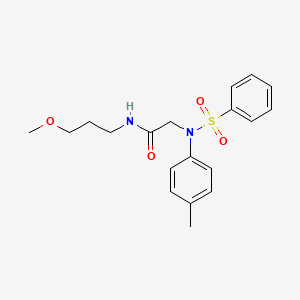
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MPMPG, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of a specific protein, making it a valuable tool for studying the function and role of this protein in different biological processes.
Applications De Recherche Scientifique
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research applications, particularly in the field of biochemistry and pharmacology. It has been used as a tool to study the function and role of a specific protein, called protein kinase C (PKC), in different cellular processes. PKC is involved in many important cellular functions, such as cell proliferation, differentiation, and apoptosis. N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to selectively inhibit the activity of PKC, making it a valuable tool for studying the role of this protein in different biological processes.
Mécanisme D'action
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide selectively inhibits the activity of PKC by binding to the catalytic domain of the protein. PKC is a member of the serine/threonine protein kinase family and is activated by various stimuli, such as diacylglycerol and calcium ions. Once activated, PKC phosphorylates target proteins, leading to changes in their function and activity. N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide binds to the ATP-binding site of PKC and prevents the phosphorylation of target proteins, thereby inhibiting the activity of the protein.
Biochemical and physiological effects
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, depending on the specific cellular process being studied. For example, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate the activity of ion channels in neurons, leading to changes in synaptic transmission and plasticity. Additionally, N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its selectivity for PKC, making it a valuable tool for studying the role of this protein in different cellular processes. Additionally, N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is stable and can be easily synthesized in large quantities, making it readily available for use in lab experiments. However, one limitation of N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low solubility in water, which can make it challenging to use in certain experimental conditions.
Orientations Futures
There are several future directions for the use of N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in scientific research. One direction is the development of more potent and selective inhibitors of PKC, which could lead to a better understanding of the role of this protein in different cellular processes. Another direction is the use of N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease, which have been linked to dysregulation of PKC activity. Additionally, the use of N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other drugs or therapies could lead to new treatment options for various diseases and conditions.
Méthodes De Synthèse
The synthesis of N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of glycine with the tert-butyloxycarbonyl (Boc) group. The protected glycine is then reacted with 4-methylphenylboronic acid and phenylsulfonyl chloride to obtain the intermediate compound. The final step involves the deprotection of the Boc group and the addition of the 3-methoxypropyl group to obtain the final product, N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-16-9-11-17(12-10-16)21(15-19(22)20-13-6-14-25-2)26(23,24)18-7-4-3-5-8-18/h3-5,7-12H,6,13-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYACPHQNHYJZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCCOC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

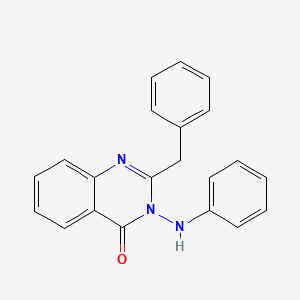
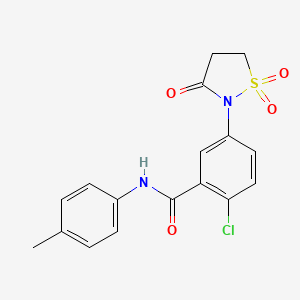
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)

![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B5212669.png)
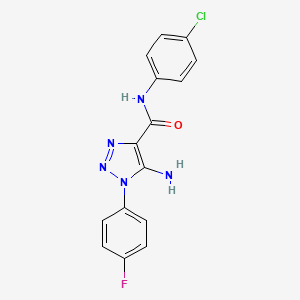
![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)
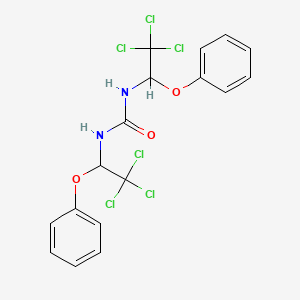
![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)
![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5212700.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5212702.png)
![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5212712.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5212715.png)